molecular formula C23H38O5 B157858 Butaprost (free acid form) CAS No. 433219-55-7

Butaprost (free acid form)

Cat. No. B157858
M. Wt: 394.5 g/mol
InChI Key: PAYNQYXOKJDXAV-ZHIWTBQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butaprost (free acid form) is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells .


Molecular Structure Analysis

The molecular formula of Butaprost (free acid form) is C23H38O5 . The formal name is 9-oxo-11α,16S-dihydroxy-17-cyclobutyl-prost-13E-en-1-oic acid . The structure of Butaprost was incorrectly identified in the past, but careful studies in the late 1990s correctly determined the actual structure .


Chemical Reactions Analysis

Butaprost (free acid form) binds to membranes from EP2 receptor-transfected CHO cells with a Ki value of 2,400 nM . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .


Physical And Chemical Properties Analysis

Butaprost (free acid form) has a molecular weight of 394.27 . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 13 rotatable bonds . Its topological polar surface area is 94.83 .

Scientific Research Applications

  • Ocular Hypotensive Effects : Butaprost, as a prostanoid EP2 receptor agonist, has shown potential in lowering intraocular pressure (IOP) by increasing uveoscleral outflow in cynomolgus monkeys, suggesting a role in glaucoma treatment (Nilsson et al., 2006).

  • Gastrointestinal Research : Research on the effects of butaprost on gastric acid secretion in rats found that it does not significantly affect vagally mediated gastric acid secretion, unlike other prostanoid EP receptor ligands (Yokotani et al., 1996).

  • Myometrial Activity : A study investigating butaprost's impact on human myometrium from pregnant and non-pregnant women showed that it can cause dose-related inhibition of myometrial activity, suggesting its relevance in obstetric and gynecological research (Duckworth et al., 2002).

  • Neuroprotective Effects : Butaprost demonstrated neuroprotective effects against NMDA-induced excitotoxicity in mice. This indicates a potential application in neurological disorders or brain injuries (Ahmad et al., 2006).

  • Antiscarring Effects in Ophthalmology : A study focused on the effects of butaprost on human subconjunctival Tenon's fibroblasts found that it can effectively reduce scarring, suggesting its utility in postoperative management in glaucoma surgery (Shin et al., 2017).

  • Renal Fibrosis Treatment : Butaprost has been shown to attenuate renal fibrosis in unilateral ureteral obstructed mice and human kidney slices. This finding indicates its potential in treating chronic kidney disease (Jensen et al., 2019).

Safety And Hazards

The safety data sheet suggests using safety goggles with side-shields, protective gloves, and impervious clothing when handling Butaprost (free acid form) . It also recommends using a suitable respirator and keeping the product away from drains, water courses, or the soil .

properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYNQYXOKJDXAV-ZHIWTBQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butaprost (free acid form)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butaprost (free acid form)
Reactant of Route 2
Butaprost (free acid form)
Reactant of Route 3
Butaprost (free acid form)
Reactant of Route 4
Butaprost (free acid form)
Reactant of Route 5
Butaprost (free acid form)
Reactant of Route 6
Butaprost (free acid form)

Citations

For This Compound
2
Citations
LJ Kay, M Gilbert, N Pullen, S Skerratt… - Clinical & …, 2013 - Wiley Online Library
Background Prostaglandin E 2 ( PGE 2 ) has been shown to inhibit IgE‐dependent histamine release from human lung mast cells. This effect of PGE 2 is believed to be mediated by EP …
Number of citations: 31 onlinelibrary.wiley.com
K Tani, A Naganawa, A Ishida, H Egashira… - Bioorganic & medicinal …, 2002 - Elsevier
… Its potency was comparable to that of PGE 2 , and nearly 10-fold more potent than that of butaprost free acid form Scheme 2, Figure 1. Compound Scheme 2, Scheme 3, Figure 1 …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.